molecular formula C11H9N7OS2 B2671661 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251696-97-5

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No.: B2671661
CAS No.: 1251696-97-5
M. Wt: 319.36
InChI Key: ANLWNWYFQRCHBX-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole-4-carboxamide core substituted with a pyrimidin-2-ylamino group at position 2 and a 5-methyl-1,3,4-thiadiazol-2-yl moiety at the amide nitrogen. This structure integrates two pharmacologically significant heterocycles: the thiazole ring, known for its role in kinase inhibition and antimicrobial activity, and the 1,3,4-thiadiazole ring, which enhances metabolic stability and bioavailability . Synthetic routes for analogous thiazole carboxamides typically involve coupling reactions between carboxylate intermediates and amines, as seen in the preparation of 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs .

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7OS2/c1-6-17-18-11(21-6)15-8(19)7-5-20-10(14-7)16-9-12-3-2-4-13-9/h2-5H,1H3,(H,15,18,19)(H,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLWNWYFQRCHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its cytotoxic effects, antimicrobial properties, and possible mechanisms of action based on recent studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. The compound's structure suggests it may interact with cellular targets involved in cancer progression.

Cytotoxicity Studies

  • Cell Lines Tested : Various studies have evaluated the cytotoxic effects of thiadiazole derivatives on several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • A549 (lung carcinoma)
    • HePG-2 (hepatocellular carcinoma)
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values indicate the potency of these compounds:
    • IC50 for MCF-7: 0.28 µg/mL
    • IC50 for A549: 0.52 µg/mL
    • IC50 for HePG-2: 4.04 µmol/L .
  • Mechanism of Action : Studies suggest that these compounds may induce apoptosis and inhibit tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Properties

The antimicrobial activity of thiadiazole derivatives has also been explored. Compounds with a similar scaffold have demonstrated significant activity against various bacterial and fungal strains.

  • Bacterial Activity :
    • Effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.
    • Effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.
    • Minimum Inhibitory Concentration (MIC) values were reported as follows:
      • S. aureus: MIC = 32.6 μg/mL
      • E. coli: MIC = 47.5 μg/mL .
  • Fungal Activity :
    • Active against fungal strains such as Aspergillus niger and Aspergillus fumigatus, with comparable efficacy to standard antifungal agents .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of these compounds.

CompoundStructureIC50 (µM)Activity Type
Compound AThiadiazole derivative0.28Anticancer (MCF-7)
Compound BThiadiazole derivative0.52Anticancer (A549)
Compound CThiadiazole derivative32.6Antimicrobial (S. aureus)
Compound DThiadiazole derivative47.5Antimicrobial (E. coli)

Case Studies

  • Cytotoxicity in Cancer Research : A study investigated the effect of this compound on various cancer cell lines, revealing significant cytotoxicity at low concentrations, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar thiadiazole derivatives, demonstrating their effectiveness against resistant bacterial strains and highlighting their potential as new therapeutic agents .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its anticancer properties. Research has demonstrated that derivatives of thiadiazole, including N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Src/Abl Kinase Inhibition :
    • A study identified a series of thiazole carboxamides as potent Src/Abl kinase inhibitors. These compounds showed excellent antiproliferative activity against hematological and solid tumor cell lines. Notably, one derivative demonstrated complete tumor regression in a K562 xenograft model of chronic myelogenous leukemia (CML) with low toxicity at multiple doses .
  • Mechanisms of Action :
    • The mechanisms attributed to the anticancer activity of thiadiazole derivatives include inhibition of RNA and DNA synthesis without affecting protein synthesis. This is crucial for targeting neoplastic diseases characterized by uncontrolled cell division .

Anti-inflammatory Properties

The compound has also been investigated for its potential as an anti-inflammatory agent. Vanin-1, a target for oxidative stress regulation, has been shown to be inhibited by thiazole carboxamides, suggesting that these compounds may alleviate inflammation and oxidative stress-related conditions .

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives possess a range of antimicrobial activities. These compounds have been tested against various pathogens and have shown efficacy in inhibiting bacterial growth, making them candidates for further development in treating infectious diseases .

Pharmacological Profile

The pharmacological profile of this compound includes:

Activity Description
Anticancer Inhibits cancer cell proliferation; effective against specific cancer types (e.g., CML).
Anti-inflammatory Potential to reduce inflammation through inhibition of oxidative stress-regulating proteins.
Antimicrobial Exhibits activity against various bacterial strains; potential for development as an antibiotic.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Thiazole Carboxamides

Structural Modifications and Substituent Effects

The target compound distinguishes itself from analogs through its unique substituent combination (Table 1).

Compound R1 (Thiazole Substituent) R2 (Amine Substituent) Key Structural Features
Target Compound Pyrimidin-2-ylamino 5-methyl-1,3,4-thiadiazol-2-yl Dual heterocyclic system; H-bond donor/acceptor
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-Pyridinyl Varied alkyl/aryl Single heterocycle; π-π stacking capability
N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide Morpholin-4-yl-thioxo 4-R-benzyl Sulfur-rich backbone; enhanced lipophilicity
  • Pyrimidinyl vs.
  • Thiadiazole vs. Benzyl/Morpholine : The 5-methyl-1,3,4-thiadiazole moiety increases rigidity and metabolic stability relative to the flexible morpholine or benzyl groups in derivatives .

Research Findings and Data Interpretation

Key research insights derived from structural and synthetic comparisons include:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using thiourea and chloracetyl chloride under reflux conditions in methanol or acetonitrile. Optimization involves controlling reaction time (1–3 minutes for cyclization) and using catalysts like iodine with triethylamine to enhance efficiency. Solvent choice (e.g., DMF for cyclization) and stoichiometric ratios of intermediates (e.g., 1.1:1 molar ratio of RCH2Cl to thiol derivatives) are critical for yield improvement .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms structural integrity by matching peak assignments to theoretical values. High-Performance Liquid Chromatography (HPLC) with >98% purity thresholds ensures compound homogeneity. Mass spectrometry (m/z) validates molecular weight, while IR spectroscopy identifies functional groups like amide bonds and thiadiazole rings .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Use in vitro assays such as antimicrobial disk diffusion (against Gram-positive/negative bacteria) or MTT cytotoxicity screening (e.g., IC50 determination in cancer cell lines). Include positive controls (e.g., azithromycin for antimicrobial tests) and replicate experiments to account for variability. ADMET properties can be predicted via computational models to prioritize compounds for further study .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., identical cell lines, nutrient media, and incubation times). Use orthogonal assays (e.g., fluorescence-based viability assays alongside MTT) to confirm results. Analyze batch-to-batch compound purity via HPLC and control for solvent effects (e.g., DMSO concentration ≤0.1%). Cross-reference with structural analogs (e.g., sulfamethizole derivatives) to identify activity trends .

Q. What crystallographic approaches are suitable for resolving the 3D structure of this compound, and how can SHELX software enhance refinement?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is ideal. Key steps include data collection at low temperature (100 K) to reduce thermal motion and using high-resolution (<1.0 Å) data for accurate electron density mapping. SHELXD can solve phase problems via dual-space methods, while SHELXE refines twinned macromolecular data. Validate hydrogen bonding and π-π stacking interactions using Coot and Olex2 .

Q. How can structure-activity relationship (SAR) studies guide the modification of the thiadiazole moiety to enhance target specificity?

  • Methodological Answer : Synthesize analogs with substituents at the 5-methyl position (e.g., halogenation or alkyl chain extension) and compare bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase or kinase enzymes. Evaluate metabolic stability via liver microsome assays. For example, replacing the methyl group with a trifluoromethyl moiety in biphenyl derivatives increased potency in secretin receptor agonism studies .

Q. What advanced analytical methods can resolve degradation products during stability studies?

  • Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) to identify degradation pathways (e.g., hydrolysis of the carboxamide group). Accelerated stability testing under varied pH (2–9) and temperature (40–60°C) conditions isolates labile functional groups. Pair with NMR-based kinetic analysis to quantify degradation rates and propose stabilization strategies (e.g., lyophilization or excipient addition) .

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